molecular formula ¹³C₅H₆Na₂O₅ B1148268 (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 CAS No. 1648909-80-1

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Cat. No. B1148268
CAS RN: 1648909-80-1
M. Wt: 197.04
InChI Key:
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Description

Synthesis Analysis

The synthesis of related hydroxy acids and their derivatives has been extensively studied. For example, the synthesis of disodium-3-amino-1-hydroxypropane-1, 1-diphosphonate-1-14C (APD 2Na), a compound with structural similarities, was achieved by reacting β-alanine (1-14C) with phosphorus acid and phosphorus trichloride in chlorobenzene (Magnien et al., 1982). This provides insight into potential synthetic pathways for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, emphasizing the importance of selecting appropriate reactants and conditions.

Molecular Structure Analysis

The molecular structure of (2R)-2-Hydroxyglutaric Acid and its derivatives can be analyzed through spectroscopic methods, such as NMR. For instance, a 1H and 13C NMR study provided detailed insights into the structure of 2-hydroxyglutaric acid and its lactone (Bal & Gryff-Keller, 2002). This approach can be applied to (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 to determine its molecular configuration and validate its synthesis.

Chemical Reactions and Properties

The chemical reactions involving 2-hydroxyglutaric acid derivatives highlight their reactivity and potential for further chemical transformations. For example, the oxidation mechanism of related compounds, such as 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water, offers insights into the reactivity of hydroxyl and carboxyl groups in aqueous environments (Imbierowicz, 2017). These findings can help understand the chemical behavior of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 in similar conditions.

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for the application of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. Research on related compounds, like the high-resolution solid-state 13C NMR studies of poly[(R)-3-hydroxybutyric] acid, provides valuable information on molecular mobility and phase behavior (Nozirov et al., 2002). These techniques can be applied to study the physical properties of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, aiding in its characterization and application in various fields.

Chemical Properties Analysis

Understanding the chemical properties of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, such as acidity, basicity, and reactivity towards other chemicals, is essential for its use in scientific research. The re-evaluation of acid dissociation constants in related compounds, like tetrasodium 25,26,27,28-tetrahydroxycalix[4]arene-5,11,17,23-tetrasulfonate, provides a methodological framework for determining these properties (Yoshida et al., 1992). Similar studies on (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can elucidate its chemical behavior and potential applications.

Scientific Research Applications

Isomer Identification in Glioma Detection

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (2HG) has been identified as a unique biomarker present in glioma, a type of brain cancer. Traditional detection methods like Magnetic Resonance Spectroscopy (MRS) are time-consuming and not suitable for real-time imaging during medical surgeries. Research has shown that Terahertz Time-domain Spectroscopy (THz-TDS) can rapidly and accurately identify the isomers of 2HG, making it a valuable tool for glioma investigation and potentially improving the precision of clinical surgeries (Chen et al., 2017).

Detection in Human Brain Glioma

The compound L-2-Hydroxyglutaric acid disodium salt (L-2HG), a variant of 2HG, has also been effectively detected in actual human brain glioma tissues using THz time-domain spectroscopy (THz-TDS). This breakthrough is especially significant for the diagnosis and treatment of glioma, offering a more direct and accurate method for identifying this critical biomarker in affected tissues (Peng et al., 2018).

Biochemical Analysis and Spectroscopy

NMR Spectroscopic Analysis for Metabolic Diseases

The determination of levels and absolute configuration of 2-hydroxyglutaric acid is essential for diagnosing certain metabolic diseases. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopic methods are used for this purpose, providing detailed insights into the metabolite's structure and behavior (Bal & Gryff-Keller, 2002).

Quantitation in Clinical Applications

A liquid chromatography tandem mass spectrometry method has been developed for the rapid, accurate, and precise quantification of L and D enantiomers of 2-hydroxyglutaric acid (2-HGA) in blood samples, suitable for clinical applications. This methodology is crucial for identifying IDH mutations and holds prognostic significance in various malignancies, indicating the compound's importance in clinical diagnostics and treatment monitoring (Poinsignon et al., 2016).

properties

IUPAC Name

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-JVBXKYRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

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